Spiro[3.3]heptane-2-carbaldehyde
Description
Structural Features and Conformational Aspects of Spiro[3.3]heptane Systems
The spiro[3.3]heptane system is composed of two cyclobutane (B1203170) rings fused at a central quaternary carbon atom. wikipedia.org This arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry. Unlike flexible acyclic or larger ring systems, the conformational freedom of the spiro[3.3]heptane core is significantly restricted.
The cyclobutane rings within the spiro[3.3]heptane framework are not planar but adopt a puckered conformation to alleviate torsional strain. nih.govsmolecule.com X-ray crystallographic studies of spiro[3.3]heptane derivatives have revealed dihedral angles in the cyclobutane rings ranging from approximately 12.9 to 21.2 degrees. nih.govsmolecule.com This puckering results in a "bow" shape when the molecule is viewed perpendicular to the plane of the central spiro atom. nih.gov The substituent at the 2-position of the spiro[3.3]heptane ring, such as the aldehyde group in Spiro[3.3]heptane-2-carbaldehyde, can exist in different spatial orientations relative to the ring system, which can influence its reactivity and interactions with other molecules. The conformational preferences of 2-substituted spiro[3.3]heptanes are a subject of ongoing computational and experimental investigation.
| Property | Description | Source |
| Molecular Formula | C8H12O | Inferred |
| Core Structure | Two cyclobutane rings sharing a single spiro-carbon. | wikipedia.org |
| Conformation | Puckered cyclobutane rings to relieve torsional strain. | nih.govsmolecule.com |
| Dihedral Angles | Approximately 12.9° to 21.2° in the cyclobutane rings. | nih.govsmolecule.com |
| Chirality | 2,6-disubstituted spiro[3.3]heptanes are axially chiral. | researchgate.net |
Historical Development of Spiro[3.3]heptane Chemistry Research
The investigation of spiro[3.3]heptane systems dates back to the early 20th century. A notable early example is the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, historically known as Fecht's acid, by H. Fecht in 1907. wikipedia.org Fecht's synthesis involved the alkylation of a malonic ester with pentaerythritol (B129877) tetrabromide, establishing a foundational method for constructing this spirocyclic framework. wikipedia.org
Early research focused on the fundamental synthesis and characterization of these strained ring systems. diva-portal.org Over the decades, synthetic methodologies have expanded to include [2+2] cycloadditions between ketenes and alkenes, as well as rearrangements of other cyclic systems. diva-portal.orgnih.gov The development of more efficient and versatile synthetic routes has been crucial for enabling the broader investigation of spiro[3.3]heptane derivatives in various scientific disciplines. nih.gov
Rationale for Academic Investigation of this compound and Analogous Spirocycles
The academic interest in this compound and its analogs is driven by several key factors, primarily stemming from the unique properties of the spiro[3.3]heptane scaffold.
One of the most significant rationales is the use of the spiro[3.3]heptane core as a benzene (B151609) bioisostere . researchgate.netnih.govenamine.netenamine.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The rigid, three-dimensional structure of the spiro[3.3]heptane unit can mimic the spatial arrangement of substituents on a benzene ring, particularly for meta and para substitution patterns. researchgate.netnih.gov This is advantageous in medicinal chemistry for several reasons:
Introduction of 3D-Character: Replacing flat aromatic rings with spirocyclic scaffolds increases the three-dimensionality (sp³ character) of a molecule, which can lead to improved pharmacological properties such as selectivity and metabolic stability. enamine.net
Novel Chemical Space: It allows for the exploration of novel chemical space, potentially leading to new intellectual property. nih.gov
Improved Physicochemical Properties: In some cases, the replacement of a benzene ring with a spiro[3.e3]heptane moiety has been shown to improve properties like solubility. rsc.org
The aldehyde functionality in this compound makes it a versatile synthetic intermediate. Aldehydes are highly reactive and can participate in a wide range of chemical transformations, including:
Oxidation to the corresponding carboxylic acid (Spiro[3.3]heptane-2-carboxylic acid).
Reduction to the corresponding alcohol (Spiro[3.3]heptan-2-ylmethanol).
Nucleophilic addition reactions to form new carbon-carbon bonds.
Condensation reactions , such as the Wittig reaction, to form alkenes. researchgate.net
A specific synthesis for this compound has been documented in the patent literature, highlighting its utility as a building block. The synthesis involves the oxidation of spiro[3.3]heptan-2-ylmethanol using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for converting primary alcohols to aldehydes. google.com
Structure
2D Structure
Properties
IUPAC Name |
spiro[3.3]heptane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-7-4-8(5-7)2-1-3-8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAKAHTISGRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Spiro 3.3 Heptane 2 Carbaldehyde and Derived Compounds
Classical Approaches to the Spiro[3.3]heptane Core
The foundational spiro[3.3]heptane structure has been historically accessed through robust, albeit often demanding, cyclization strategies. These methods typically involve the formation of the two cyclobutane (B1203170) rings in a sequential or concerted manner from acyclic or monocyclic precursors.
Cyclization Reactions of Cyclobutane Derivatives
One of the early and fundamental approaches to the spiro[3.3]heptane skeleton involves the intramolecular cyclization of appropriately substituted cyclobutane derivatives. These reactions often rely on the formation of a second four-membered ring from a pre-existing one. While not directly yielding spiro[3.3]heptane-2-carbaldehyde, these methods provide the core structure which can be further functionalized. A notable example involves the use of 1,1-bis(bromomethyl)cyclobutane, which can undergo cyclization with a malonic ester followed by decarboxylation to afford spiro[3.3]heptane-2-carboxylic acid. This acid can then, in principle, be reduced to the corresponding alcohol and subsequently oxidized to the target aldehyde.
Double Substitution Reactions in Spiro[3.3]heptane Ring Formation
A widely utilized classical strategy for constructing the spiro[3.3]heptane core is through double substitution reactions. diva-portal.org This method typically involves the reaction of a dielectrophile with a dinucleophile to form the spirocyclic system. A prominent example is the synthesis of Fecht's acid, a dicarboxylic acid derivative of spiro[3.3]heptane, which is achieved by reacting pentaerythritol (B129877) tetrabromide (a tetra-electrophile) with diethyl malonate (a bis-nucleophile). diva-portal.orgwikipedia.org This multi-step synthesis can offer good yields and often circumvents the need for extensive chromatographic purification. diva-portal.org The resulting di-acid can then be a precursor for further derivatization.
Similarly, the reaction between malonate esters and neopentyl di-halides or their synthetic equivalents represents another pathway to the spiro[3.3]heptane ring system. diva-portal.org These methods provide a robust entry to 2,6-disubstituted spiro[3.3]heptanes, which can be valuable intermediates. diva-portal.org
Modern Catalytic and Stereoselective Syntheses of Spiro[3.3]heptane Scaffolds
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the spiro[3.3]heptane framework, often with a focus on catalysis and stereocontrol. These modern techniques provide access to a wider range of functionalized derivatives with improved yields and selectivities.
[2+2] Cycloaddition Strategies
The [2+2] cycloaddition reaction is a powerful tool for the formation of four-membered rings and has been extensively applied to the synthesis of spiro[3.3]heptanes. diva-portal.orgacs.org This approach typically involves the reaction of an alkene with a ketene (B1206846) or a ketene equivalent.
Thermal [2+2] cycloadditions between ketenes and alkenes provide a direct route to substituted spiro[3.3]heptanes. diva-portal.org The reaction of a ketene, often generated in situ, with an exocyclic methylene (B1212753) cyclobutane is a key strategy for forming the second cyclobutane ring of the spiro[3.3]heptane system. nih.gov The reactivity of the ketene and the alkene can be tuned by the substituents, allowing for the synthesis of a variety of derivatives. While this method is versatile, it can sometimes result in low turnovers and require purification by chromatography. diva-portal.org
A modular approach using the reaction of keteniminium salts with alkenes to form cyclobutanones has also been developed for the synthesis of mono- and di-substituted spiro[3.3]heptanes. researchgate.net This strategy has been shown to be effective with a range of alkenes, including both aliphatic and aromatic ones. researchgate.net
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| N,N-dimethylamide of cyclobutane carboxylic acid | Various alkenes | Substituted spiro[3.3]heptanones | (CF3SO2)2O, collidine, then hydrolysis | Good | researchgate.netresearchgate.net |
| Ketene | Alkene | Substituted spiro[3.3]heptane | Thermal | Moderate | diva-portal.org |
Dichloroketene (B1203229), a highly reactive ketene, is widely used in [2+2] cycloadditions with olefins to form dichlorocyclobutanones. diva-portal.org This method is particularly effective for the synthesis of the spiro[3.3]heptane core. nih.gov Dichloroketene can be generated in situ from either dichloroacetyl chloride via dehydrohalogenation with triethylamine, or from trichloroacetyl chloride by dehalogenation with activated zinc. diva-portal.org
The resulting gem-dichloro cyclobutanone (B123998) adduct can then undergo reductive dechlorination to afford the corresponding spiro[3.3]heptanone. nih.gov This ketone serves as a key intermediate that can be further elaborated to introduce the desired aldehyde functionality at the 2-position, for instance, through a Wittig reaction followed by hydroboration-oxidation and subsequent oxidation of the resulting primary alcohol. The synthesis of 6-oxospiro[3.3]heptane-1-carboxylic acid has been achieved through a [2+2] cycloaddition of dichloroketene with an appropriate alkene, followed by reductive dechlorination, deprotection, and oxidation. nih.gov
| Reactant 1 | Reactant 2 | Intermediate Product | Conditions for Cycloaddition | Reference |
| Dichloroketene | Olefin | gem-Dichlorocyclobutanone adduct | In situ generation of dichloroketene | diva-portal.orgnih.gov |
The synthesis of this compound itself is not extensively documented in a single, direct procedure. However, the synthetic strategies for the core structure, particularly those yielding a ketone at the 2-position, provide a clear pathway. The oxidation of the corresponding primary alcohol, spiro[3.3]heptan-2-ylmethanol, which could be synthesized from the ketone or carboxylic acid derivatives, represents a logical and feasible final step to obtain the target aldehyde.
Metal-Catalyzed Cycloaddition Approaches
Metal-catalyzed cycloaddition reactions are a cornerstone for the synthesis of the spiro[3.3]heptane core. A prominent method involves the [2+2] cycloaddition of dichloroketene with an alkene. nih.gov This reaction is often facilitated by a zinc-copper couple, Zn(Cu), which is used for the dehalogenation of trichloroacetyl chloride to generate the dichloroketene in situ. diva-portal.org The initial cycloaddition forms a dichlorocyclobutanone intermediate. Subsequent chemical modifications are then required to arrive at the final spiro[3.3]heptane structure. diva-portal.org These multi-step sequences can produce the desired spiro compounds in low to moderate yields and often require chromatographic purification. diva-portal.org Another approach utilizes thermal [2+2] cycloaddition between endocyclic alkenes, such as those derived from azetidinone, and specific isocyanates like the Graf isocyanate (ClO₂S–NCO) to form spirocyclic β-lactams, which are precursors to aza-spiro[3.3]heptanes. researchgate.net The fine-tuning of metal catalysts and ligands is crucial for controlling the chemo-, regio-, diastereo-, and enantioselectivity of these cycloaddition reactions. nih.gov
| Reaction Type | Key Reagents | Intermediate(s) | Key Features | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | Dichloroketene, Alkene, Zn(Cu) | Dichlorocyclobutanone | Forms the cyclobutane ring; requires further functionalization. | diva-portal.org |
| [2+2] Cycloaddition | Endocyclic alkene, Graf isocyanate (ClO₂S–NCO) | Spirocyclic β-lactam | Key step for synthesizing aza-spiro[3.3]heptanes. | researchgate.net |
Organocatalytic and Chiral Auxiliary-Mediated Approaches
To achieve enantiopure spiro[3.3]heptane derivatives, organocatalytic and chiral auxiliary-mediated strategies are employed. The Strecker reaction, which synthesizes α-amino acids, can be adapted using chiral amine auxiliaries to install a chiral amino acid moiety onto the spirocyclic scaffold. nih.gov For instance, (R)-α-phenylglycinol has been used as a chiral auxiliary to achieve high diastereoselectivity. nih.govresearchgate.net More recent studies have found that Ellman's sulfinamide is a more beneficial chiral auxiliary, as the resulting adducts are more stable and allow for more efficient chromatographic separation. nih.gov In addition to chiral auxiliaries, organocatalysts like Schreiner's thiourea (B124793) have been used to promote thermal [2+2]-cycloaddition reactions between nitroalkenes and olefins, leading to highly substituted spiro-compounds with good diastereoselectivity. rsc.org Chiral phosphoric acids have also proven effective in catalyzing asymmetric three-component 1,3-dipolar cycloadditions to produce spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity (up to 98% ee). nih.gov
| Method | Chiral Agent | Application | Key Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary-Mediated Strecker Reaction | (R)-α-phenylglycinol | Synthesis of chiral 2,6-substituted spiro[3.3]heptane amino acids. | Installation of a chiral amino acid moiety. | nih.govresearchgate.net |
| Chiral Auxiliary-Mediated Strecker Reaction | Ellman's sulfinamide | Synthesis of enantiopure 1,6-substituted spiro[3.3]heptane derivatives. | More stable adducts and better separation. | nih.gov |
| Organocatalytic [2+2] Cycloaddition | Schreiner's thiourea | Reaction of nitroalkenes with olefins. | Good diastereoselectivity in forming substituted spirocycles. | rsc.org |
| Organocatalytic 1,3-Dipolar Cycloaddition | Chiral Phosphoric Acid | Synthesis of spiro[pyrrolidin-3,3'-oxindoles]. | High enantiopurity and structural diversity. | nih.gov |
Convergent and Divergent Synthetic Pathways for Spiro[3.3]heptane Architectures
Both convergent and divergent strategies are utilized for the efficient construction of spiro[3.3]heptane libraries. A divergent approach allows for the synthesis of a variety of regio- and stereoisomers from a single, common precursor. nih.gov For example, a library of glutamic acid analogs built on the spiro[3.3]heptane scaffold was created from an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. nih.gov This strategy is powerful for exploring structure-activity relationships in medicinal chemistry. Conversely, a convergent synthesis strategy involves assembling the final molecule from several complex fragments. This approach has been used to prepare 6,6-difluorospiro[3.3]heptane-derived building blocks on a multigram scale. nih.gov The key precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, is used to construct the spirocyclic core through double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or malonate diester. chemrxiv.org These pathways enable the efficient, and often large-scale, production of highly functionalized spiro[3.3]heptane building blocks for drug discovery. nih.govchemrxiv.org
Specific Routes to this compound
The synthesis of this compound itself is typically achieved through the manipulation of functional groups on a pre-formed spiro[3.3]heptane core.
Oxidation of Spiro[3.3]heptane-2-ol Precursors
A direct method for preparing this compound is the oxidation of the corresponding primary alcohol, Spiro[3.3]heptan-2-ylmethanol, or the secondary alcohol, Spiro[3.3]heptan-2-ol. While direct synthesis of the carbaldehyde is less commonly detailed, the oxidation of hydroxyl groups on the spiro[3.3]heptane ring is a well-established transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, DMSO, and triethylamine) are effective for converting primary alcohols to aldehydes. google.comthieme-connect.de For instance, Swern oxidation was used to convert a substituted azetidine (B1206935) alcohol to its corresponding aldehyde in 83% isolated yield. thieme-connect.de Similarly, the hydroxyl group of 6-Aminospiro[3.3]heptan-2-ol can be oxidized to form the corresponding aldehyde or ketone. The precursor alcohol, Spiro[3.3]heptan-2-ol, can be synthesized by reducing Spiro[3.3]heptan-2-one with a reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov
Functional Group Interconversions from Spiro[3.3]heptane-2-ketones or Carboxylic Acids
Functional group interconversions provide alternative pathways to the target aldehyde. Spiro[3.3]heptane-2-carboxylic acid can be converted into this compound. One specific method for this transformation is the Rosemund reduction, which reduces an acyl chloride to an aldehyde. The precursor, spiro[3.3]heptane-2-carboxylic acid, can be synthesized via the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid. prepchem.com Alternatively, the aldehyde can be accessed from spiro[3.3]heptan-2-one. The ketone's carbonyl group is amenable to various addition and condensation reactions typical for ketones. google.com While direct conversion of the ketone to the aldehyde is not straightforward, multi-step sequences involving the introduction and subsequent modification of other functional groups are conceivable.
Reductive Amination Strategies for this compound
Although reductive amination is a reaction of an aldehyde rather than a synthesis for it, the strategies employed for related spirocyclic aldehydes demonstrate the reactivity and utility of this compound as a synthetic intermediate. A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a related azetidine carbaldehyde with various primary amines and anilines. thieme-connect.com The process typically involves the formation of an iminium ion in the presence of an acid, followed by reduction with a hydride reagent like sodium triacetoxyborohydride. thieme-connect.de This method proceeds in good yields and is suitable for creating libraries of compounds for pharmaceutical research. thieme-connect.dethieme-connect.com For less reactive alkyl amines, a stepwise approach of first forming the imine, followed by reduction with sodium borohydride, has been shown to be effective. thieme-connect.de These strategies underscore the potential of this compound as a key building block for constructing more complex nitrogen-containing spirocyclic systems.
Scalability and Efficiency Considerations in Spiro[3.3]heptane Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of spiro[3.3]heptane derivatives necessitates a focus on scalability and efficiency. Several strategies have been developed to address these considerations, aiming to improve yields, reduce costs, and streamline manufacturing processes.
A key aspect of scalable synthesis is the use of readily available and cost-effective starting materials. For instance, a practical, multi-gram synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks has been developed, with the potential for production up to 0.47 kg. nih.gov This approach utilizes a convergent synthesis strategy from a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.gov Similarly, the synthesis of a key intermediate for the tuberculosis drug candidate TBI-223, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been demonstrated on a 100 g scale using a low-cost, protecting group-free route. acs.org This process starts from the commercially available flame retardant, tribromoneopentyl alcohol. acs.org
Optimization of reaction conditions and process parameters is another critical factor. For the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives, challenges in industrial-scale production, such as the need for sonication and difficult removal of magnesium salts, have been addressed by developing a modified, telescoped route suitable for large-scale manufacturing. rsc.org This improved method avoids the use of problematic reagents and results in a more stable product salt. rsc.org Furthermore, the development of modular and scalable synthetic approaches to substituted 1-azaspiro[3.3]heptanes has been reported, with successful reduction of the intermediate lactam on a multigram scale using alane. thieme-connect.com
The choice of synthetic route can significantly impact scalability. A five-step reaction sequence to produce 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, a key intermediate for CF3-containing spiro[3.3]heptanes, was successfully scaled up to produce 0.5 kg in a single run. chemrxiv.org The subsequent construction of the spiro[3.3]heptane core was achieved on a scale of up to 120 g. chemrxiv.org In another example, a scalable, linear six-step route provides access to a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, starting from over 600 g of 3-oxocyclobutane-1-carboxylic acid. rsc.org
Scalable Synthetic Methods for Spiro[3.3]heptane Derivatives
| Derivative | Scale | Key Features | Reference |
|---|---|---|---|
| 6,6-Difluorospiro[3.3]heptane Building Blocks | Up to 0.47 kg | Convergent synthesis from a common precursor. | nih.gov |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 100 g | Low-cost, protecting group-free route from a commercial starting material. | acs.org |
| 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | 0.5 kg | Five-step sequence with subsequent spirocycle formation on a 120 g scale. | chemrxiv.org |
| 6-Methyloxy-substituted 1-oxaspiro[3.3]heptane | >600 g (starting material) | Linear six-step route. | rsc.org |
| 1-Azaspiro[3.3]heptane | >50 g | Wittig olefination followed by [2+2] cycloaddition and reduction. | rsc.org |
Methodological Challenges in this compound Synthesis
The synthesis of this compound and its derivatives presents several methodological challenges, primarily related to the construction of the strained spirocyclic core and the introduction of the aldehyde functionality with the desired regioselectivity.
A significant hurdle lies in achieving the desired substitution pattern on the spiro[3.3]heptane framework. Controlling regioselectivity during functionalization can be difficult. For instance, the synthesis of 1,6- and 1,5-disubstituted spiro[3.3]heptanes has been historically challenging, with these substitution patterns being heavily underrepresented in the literature. nih.gov
The construction of the spiro[3.3]heptane skeleton itself can be problematic. The use of standard Wittig reactions for olefination of certain cyclobutanone precursors has proven ineffective, necessitating the use of alternative methods like the Tebbe olefination protocol. nih.gov This highlights the sensitivity of some synthetic routes to the specific substrate and the need for careful optimization of reaction conditions. nih.gov
Introducing the aldehyde group at the 2-position often requires a multi-step approach, as direct formylation can be inefficient. A common strategy involves the synthesis of a precursor, such as a corresponding alcohol or carboxylic acid, followed by oxidation or reduction. For example, the synthesis of 6,6-difluorothis compound can be achieved through the subsequent oxidation of an intermediate alcohol using methods like Swern oxidation. Another approach involves the Matteson homologation of a borylated spirocycle followed by double oxidation to yield the formylated derivative. rsc.org
The stability of intermediates can also pose a challenge. For example, 2-oxocyclobutanecarboxylic acid derivatives are known to be unstable due to strain-promoted retro-Claisen reactions, which can complicate synthetic routes that rely on these intermediates. nih.gov Furthermore, the carbonyl group of spiro[3.3]heptan-2-one is susceptible to a range of addition and condensation reactions, which must be considered when planning multi-step syntheses. google.com
Challenges in this compound Synthesis
| Challenge | Description | Reported Solutions/Approaches | Reference |
|---|---|---|---|
| Regioselectivity | Difficulty in controlling the position of functional groups, particularly for 1,5- and 1,6-disubstitution. | Development of specific synthetic routes targeting these substitution patterns. | nih.gov |
| Olefination Reactions | Standard Wittig reaction can be ineffective for certain cyclobutanone precursors. | Use of alternative olefination protocols such as the Tebbe reagent. | nih.gov |
| Aldehyde Introduction | Direct formylation can be inefficient. | Oxidation of a precursor alcohol (e.g., Swern oxidation) or Matteson homologation of a borylated spirocycle followed by oxidation. | rsc.org |
| Intermediate Instability | Strain-promoted retro-Claisen reaction in 2-oxocyclobutanecarboxylic acid derivatives. | Use of protected synthetic equivalents. | nih.gov |
| Reactive Carbonyl Group | The ketone in spiro[3.3]heptan-2-one is prone to various nucleophilic additions and condensations. | Careful planning of synthetic steps and potential use of protecting groups. | google.com |
Stereochemical Aspects and Conformational Analysis of Spiro 3.3 Heptane 2 Carbaldehyde
Diastereomeric Relationships in Substituted Spiro[3.3]heptanes
When a second substituent is introduced into spiro[3.3]heptane-2-carbaldehyde, or when it is reacted with a chiral reagent, diastereomers can be formed. For instance, the synthesis of glutamic acid analogs based on the spiro[3.3]heptane scaffold has demonstrated the formation and separation of diastereomers. nih.gov
In a study involving the Strecker reaction of racemic spirocyclic ketones with a chiral auxiliary (Ellman's sulfinamide), diastereomeric products were obtained. nih.gov Although the diastereoselectivity was reported to be low to moderate, the resulting diastereomers were successfully separated chromatographically. nih.gov This highlights that while the spiro[3.3]heptane scaffold directs the spatial orientation of substituents, the formation of diastereomers is a critical consideration in its synthetic chemistry.
Similarly, in the synthesis of 1,6-disubstituted spiro[3.3]heptane derivatives, diastereomeric keto acids were proposed as key intermediates and were successfully resolved. nih.gov The ability to separate these diastereomers is crucial for obtaining enantiomerically pure compounds.
Determination of Absolute Configuration using Spectroscopic and Diffraction Methods
The absolute configuration of chiral spiro[3.3]heptane derivatives is most reliably determined using X-ray diffraction analysis of single crystals. nih.govchemrxiv.orgmdpi.com This technique provides an unambiguous three-dimensional structure of the molecule, allowing for the definitive assignment of the stereochemistry at the chiral centers.
For example, the absolute configuration of diastereomeric glutamic acid analogs built on the spiro[3.3]heptane scaffold was confirmed by X-ray crystallography. nih.gov In another instance, the absolute configuration of a 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid derivative was determined by X-ray analysis of a diastereomeric amide formed with a chiral auxiliary, (1S,2R,4R)-(–)-2,10-camphorsultam. mdpi.comtcichemicals.com The known configuration of the chiral auxiliary served as an internal reference. tcichemicals.com
Spectroscopic methods, such as Vibrational Circular Dichroism (VCD), can also be employed to determine the absolute configuration in the absence of suitable crystals for X-ray analysis. In a study on a homochiral metal-organic framework containing (R)-spiro[3.3]heptane-2,6-dicarboxylate, VCD spectroscopy was used to independently confirm the stereostructure. researchgate.net
Below is a table summarizing methods used for the determination of absolute configuration in spiro[3.3]heptane derivatives, which are applicable to this compound.
| Method | Compound Type | Key Findings |
| X-ray Diffraction | Glutamic acid analogs on spiro[3.3]heptane scaffold | Confirmed the absolute configuration of all stereoisomers, which were isolated in pure form via chromatographic separation of diastereomers. nih.gov |
| X-ray Diffraction | 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid amide | The absolute configuration was determined using a chiral auxiliary (camphorsultam) as an internal reference. mdpi.comtcichemicals.com |
| Vibrational Circular Dichroism | (R)-spiro[3.3]heptane-2,6-dicarboxylate in a MOF | Independently confirmed the stereostructure of the chiral linker within the metal-organic framework. researchgate.net |
Conformational Rigidity and Flexibility Studies in Spiro[3.3]heptane Systems
The spiro[3.3]heptane scaffold is known for its conformational rigidity, which is a desirable feature in drug design as it can lead to improved binding affinity and selectivity for biological targets. nih.gov The two cyclobutane (B1203170) rings are held in a relatively fixed orientation by the central spiro atom. This rigidity helps to pre-organize the substituents in well-defined spatial positions.
The conformational properties of the spiro[3.3]heptane system are a key aspect of its use as a bioisostere for phenyl rings, providing a three-dimensional alternative to planar aromatic systems. acs.org The rigid framework of spiro[3.3]heptane provides well-defined exit vectors for its substituents, which is a crucial factor in molecular design.
The table below outlines key findings related to the conformational analysis of spiro[3.3]heptane systems.
| Study Focus | Key Findings |
| Spiro[3.3]heptane as a bioisostere | The rigid three-dimensional nature of the spiro[3.3]heptane core provides well-defined exit vectors for molecular design. acs.org |
| 6-(Trifluoromethyl)spiro[3.3]heptane derivatives | X-ray studies showed some conformational flexibility, with two distinct conformer pairs observed in the solid state. chemrxiv.org |
| Glutamic acid analogs on spiro[3.3]heptane scaffold | The rigid spirocyclic scaffold "fixes" the relative spatial positions of the aminocarboxylate and carboxylic acid groups. researchgate.net |
Theoretical and Computational Investigations of Spiro 3.3 Heptane 2 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of strained ring systems like spiro[3.3]heptane. Methods such as Density Functional Theory (DFT) and various levels of molecular orbital theory have been applied to understand the stability, strain energy, and electronic distribution within these molecules. researchgate.netnih.govresearchgate.net
Computational studies on spiro[3.3]hept-1-ylidene, a related carbene intermediate, have utilized computational chemistry to evaluate its structure, conformation, energy, and strain energy. nih.gov These calculations are crucial for predicting the molecule's behavior in subsequent reactions. Similarly, DFT calculations have been employed to rationalize the regioselectivity observed in annulation reactions that form spirocyclic systems, providing support for proposed radical-polar crossover mechanisms. researchgate.net
Research on 6-substituted spiro[3.3]heptane-2-carboxylic acids has demonstrated the power of these calculations in correlating molecular structure with chemical properties. The pKa values of these acids were analyzed using the Tanford modification of the Kirkwood-Westheimer cavity model, showing excellent agreement between calculated and experimental results. researchgate.net This highlights how theoretical models can accurately predict the influence of substituent effects transmitted through the rigid spirocyclic framework.
Table 1: Quantum Chemical Calculation Methods and Investigated Properties for Spiro[3.3]heptane Derivatives
| Computational Method | Derivative Class | Properties Investigated | Key Findings | Reference |
| Computational Chemistry (unspecified) | Spiro[3.3]hept-1-ylidene | Structures, Conformations, Energies, Strain Energies, Activation Energies | Prediction of four distinct carbene conformers influencing reaction selectivity. | nih.gov |
| Density Functional Theory (DFT) | Spiro[3.3]heptanones | Reaction Mechanism, Regioselectivity | Supported an oxidative radical-polar crossover mechanism in annulation reactions. | researchgate.net |
| Kirkwood-Westheimer Model | 6-Substituted Spiro[3.3]heptane-2-carboxylic acids | pKa values, Polar effect transmission | Excellent correlation between experimental pKa and σI parameters was found. | researchgate.net |
| Density Functional Theory (DFT) | Cyclobutanone (B123998) derivatives | Cycloaddition reaction nature, Reactivity differences | Provided insight into cycloaddition pathways for forming spiro[3.3]heptane systems. | researchgate.net |
Elucidation of Reaction Mechanisms for Spiro[3.3]heptane Derivatives
Computational chemistry is indispensable for mapping the complex potential energy surfaces of reactions involving strained intermediates, allowing for the detailed elucidation of reaction mechanisms.
The synthesis of the spiro[3.3]heptane core often involves cycloaddition reactions. diva-portal.org Computational studies, particularly using DFT, have been performed to understand the nature of these reactions. researchgate.net For instance, the thermal reaction of N,N-dimethylamides of cyclobutane (B1203170) carboxylic acid with various alkenes to form spiro[3.3]heptanes proceeds through intermediate vinamidinium salts. chemrxiv.org Theoretical investigations help to characterize the transition states of these cycloaddition steps, explaining the observed yields and selectivities. researchgate.net Furthermore, computational analysis can rationalize why certain cycloaddition approaches, such as those involving deactivated starting materials, may be unsuccessful. diva-portal.org
The rearrangements of reactive intermediates are a key feature of spiro[3.3]heptane chemistry, and computational studies have been central to understanding their mechanistic pathways.
Carbene Rearrangements: The generation of spiro[3.3]hept-1-ylidene, a highly strained carbene, leads to two competing researchgate.netresearchgate.net-sigmatropic rearrangements. nih.gov Computational chemistry was used to investigate these pathways:
Ring-contraction: A 1,2-carbon atom shift leading to cyclopropylidenecyclobutane.
Ring-expansion: A competing 1,2-carbon atom shift affording bicyclo[3.2.0]hept-1(5)-ene.
These theoretical investigations, including the characterization of transition states and activation energies, successfully explained the experimentally observed product ratio, where ring-contraction is favored over ring-expansion by a factor of 6.7:1. nih.gov
Oxirane Rearrangements: The Meinwald oxirane rearrangement has been utilized to construct the 1,6-disubstituted spiro[3.3]heptane core from an 8-oxadispiro[2.0.3.1]octane derivative. nih.gov In this reaction, two rearrangement products are theoretically possible. Computational analysis supports the experimental finding that the expansion of the more strained cyclopropyl (B3062369) ring is the more favorable pathway, leading to the desired spiro[3.3]heptane structure. nih.gov This demonstrates the predictive power of theoretical calculations in complex rearrangement reactions. Related rearrangements in oxirane systems promoted by Lewis acids like boron(III) fluoride (B91410) etherate can also be analyzed computationally to understand the regio- and stereoselectivity of the resulting ring-expanded products. ugent.be
Structure-Reactivity Relationship Studies within the Spiro[3.3]heptane Framework
The rigid, well-defined three-dimensional structure of the spiro[3.3]heptane scaffold makes it an excellent platform for structure-reactivity and structure-activity relationship (SAR) studies. diva-portal.org The fixed orientation of substituents allows for a systematic investigation of how their spatial arrangement influences chemical and biological properties.
A classic example of a structure-reactivity study involved the measurement of pKa values for a series of 6-substituted spiro[3.3]heptane-2-carboxylic acids. researchgate.net An excellent linear correlation was found between the experimental data and the Hammett σI inductive parameters, demonstrating efficient transmission of polar effects through the rigid carbocyclic framework. This relationship was successfully modeled using the Kirkwood-Westheimer theory, confirming the theoretical understanding of electrostatic interactions across the molecular cavity. researchgate.net
In medicinal chemistry, the spiro[3.3]heptane core is recognized as a valuable bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgresearchgate.netnih.gov This application is fundamentally a structure-activity study, where the spirocyclic framework mimics the vectoral placement of substituents of an aromatic ring while introducing improved physicochemical properties like increased sp³ character and metabolic stability. chemrxiv.org Computational modeling helps to compare the geometric parameters (i.e., the distance and angles between substituent vectors) of the spiro[3.3]heptane scaffold with those of the phenyl rings it replaces, thereby rationalizing its ability to maintain biological activity. researchgate.net
Molecular Modeling and Conformational Landscape Exploration
The most detailed conformational analysis in a related system comes from the computational study of spiro[3.3]hept-1-ylidene. nih.gov This work predicted that the carbene exists as four distinct geometric conformers. These conformers differ in the degree of puckering of the cyclobutylidene ring bearing the carbene center. Two of the conformers have significantly puckered rings, similar to cyclobutylidene itself, while the other two are flatter. This conformational difference was found to be critical, as it directly impacts the selection of the transition state for subsequent rearrangement reactions, thus determining the final product distribution. nih.gov
More broadly, molecular modeling allows chemists to visualize the defined spatial positioning of functional groups on the spiro[3.3]heptane scaffold. diva-portal.org Geometric plots and the calculation of parameters such as the vectors between substituents are used to design molecules with specific three-dimensional shapes for applications in drug design and materials science. researchgate.netresearchgate.net
Advanced Applications and Future Research Directions of Spiro 3.3 Heptane 2 Carbaldehyde
Spiro[3.3]heptane-2-carbaldehyde as a Versatile Synthetic Building Block
The aldehyde functional group on the spiro[3.3]heptane core makes it a highly reactive and versatile intermediate for chemical transformations. This allows for its use as a foundational element in the construction of more complex molecules.
Utilization in Multistep Organic Syntheses
This compound is a valuable starting point for a variety of multistep synthetic sequences. The aldehyde can be readily oxidized to form spiro[3.3]heptane-2-carboxylic acid or reduced to the corresponding alcohol. These derivatives can then undergo further reactions. For instance, the carboxylic acid can be converted into amides, esters, or, via reactions like the Curtius rearrangement, into amines. researchgate.net A notable example is the synthesis of N-ethyl-2-aminomethylspiro[3.3]heptane, which can be envisioned starting from the ester derivative of spiro[3.3]heptane-2-carboxylic acid. msu.edu
The carbonyl group itself is amenable to a range of typical addition and condensation reactions known for ketones and aldehydes. google.com This reactivity allows for the introduction of diverse functional groups and the construction of mono- and bi-functionalized spiro[3.3]heptanes, which are directly applicable as building blocks in drug discovery projects. researchgate.netacs.orgchemrxiv.org Synthetic strategies often focus on creating these building blocks on a gram to multigram scale, highlighting their importance in larger synthetic campaigns. chemrxiv.orgnih.gov
Applications as a Chiral Pool Starting Material
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources that serve as starting materials for the synthesis of complex chiral molecules. nih.govescholarship.org While this compound itself is not a primary member of the natural chiral pool, its derivatives can be synthesized and resolved into single enantiomers, thereby enriching the available pool of chiral building blocks.
The spiro[3.3]heptane scaffold possesses axial chirality, and methods have been developed to separate its stereoisomers. chemrxiv.orgresearchgate.net For example, an N-Boc-protected amino acid derivative of spiro[3.3]heptane was successfully separated using chiral stationary phase HPLC. chemrxiv.org This provides access to enantioenriched derivatives that are crucial for stereoselective synthesis. The synthesis of homochiral linkers for metal-organic frameworks (MOFs) has also been achieved using resolved spiro[3.3]heptane dicarboxylic acids, demonstrating the utility of this scaffold in creating materials with specific chiral properties. researchgate.net The availability of such enantiopure building blocks is critical in drug development, where the stereochemistry of a molecule can determine its efficacy and safety.
Spiro[3.3]heptane Scaffolds in Medicinal Chemistry Design
In modern drug design, there is a significant push to move away from flat, two-dimensional molecules and explore three-dimensional chemical space to improve pharmacological properties. rsc.org Spiro[3.3]heptane scaffolds are at the forefront of this movement due to their inherent rigidity and well-defined three-dimensional structure. rsc.orgsigmaaldrich.com
Design of Conformationally Restricted Bioisosteres
A key application of the spiro[3.3]heptane scaffold is its use as a conformationally restricted bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The spiro[3.3]heptane framework serves as a saturated, rigid replacement for commonly used cyclic moieties in drug molecules, such as piperidine (B6355638), piperazine (B1678402), morpholine (B109124), and even the phenyl group. nih.govshigematsu-bio.comnih.govshigematsu-bio.com
By replacing a flexible six-membered ring with a rigid spiro[3.3]heptane unit, medicinal chemists can lock the conformation of a molecule. This conformational restriction can lead to increased binding affinity for a biological target, improved selectivity, and enhanced metabolic stability. rsc.orgresearchgate.net For example, 2,6-diazaspiro[3.3]heptane has been successfully used as a bioisostere for piperazine, leading to significant improvements in target selectivity in certain drug candidates. rsc.org Similarly, 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been introduced as valuable surrogates for the piperidine core. rsc.orgshigematsu-bio.comresearchgate.net
| Spiro[3.3]heptane-based Bioisostere | Common Ring Replaced | Reference |
| 2-Azaspiro[3.3]heptane | Piperidine | rsc.orgshigematsu-bio.com |
| 1-Azaspiro[3.3]heptane | Piperidine | researchgate.net |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | rsc.orgshigematsu-bio.com |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | rsc.org |
| Spiro[3.3]heptane | Benzene (B151609) | researchgate.netnih.govchemrxiv.org |
Exploration of Novel Chemical Space for Compound Design
The unique, non-planar structure of the spiro[3.3]heptane scaffold allows medicinal chemists to explore novel regions of chemical space. rsc.orgsigmaaldrich.comshigematsu-bio.com This "escape from flatland" is a crucial strategy in modern drug discovery, as it allows for the development of new chemical entities (NCEs) with unique property profiles. rsc.org The rigid framework of the spiro-center provides well-defined exit vectors, enabling the precise positioning of substituents in three-dimensional space, which can lead to improved physicochemical properties. rsc.orgsigmaaldrich.com
Furthermore, incorporating these novel spirocyclic scaffolds can help generate new intellectual property, as the resulting molecules are structurally distinct from existing drugs. shigematsu-bio.comchemrxiv.org This is particularly important in a competitive pharmaceutical landscape. The replacement of a phenyl ring in approved drugs with a spiro[3.3]heptane core has yielded saturated, patent-free analogs that retain high biological activity. researchgate.netnih.govchemrxiv.org
Applications in Materials Science
The rigid and stable core of the spiro[3.3]heptane system also lends itself to applications in materials science, particularly in the development of functional materials for electronics and polymers.
One of the most promising applications is in the field of photovoltaics. A hole-transporting material (HTM) based on a spiro[3.3]heptane-2,6-dispirofluorene core, named SDF-OMeTAD, has been developed for use in perovskite solar cells. rsc.orgresearchgate.net This material was synthesized through a straightforward two-step reaction, making it a potentially low-cost alternative to commonly used HTMs. rsc.org When incorporated into a planar perovskite solar cell, SDF-OMeTAD demonstrated competitive performance.
| Performance Metrics of SDF-OMeTAD in a Perovskite Solar Cell | |
| Power Conversion Efficiency (PCE) | 13.01% |
| Open-Circuit Voltage (Voc) | 1.10 V |
| Data sourced from a study on lead halide planar perovskite solar cells under 100 mW cm⁻² AM 1.5G solar illumination. rsc.orgresearchgate.net |
Beyond solar cells, spiro[3.3]heptane derivatives have been investigated for other material applications. Spiro[3.3]heptan-2-ones are considered useful for preparing novel components for nematic liquid crystal mixtures. google.com Additionally, compounds like dimethyl spiro[3.3]heptane-2,6-dicarboxylate have been identified as potential plasticizers for resins, where they can improve flexibility and durability.
Incorporation into Polymeric Systems for Tailored Properties
The unique conformational rigidity of the spiro[3.3]heptane core can impart novel properties to polymeric materials. While direct polymerization of this compound is less common, its derivatives are valuable monomers for creating polymers with enhanced thermal stability, specific optical properties, and defined three-dimensional structures.
The aldehyde functionality is a key precursor for synthesizing various monomers. For instance, it can be oxidized to spiro[3.3]heptane-2-carboxylic acid or reduced to spiro[3.3]heptan-2-ylmethanol. These derivatives, particularly the dicarboxylic acid, can then be used in polycondensation reactions to form polyesters and polyamides. The incorporation of the spiro[3.3]heptane unit disrupts the planarity often seen in polymers derived from aromatic monomers, leading to materials with altered solubility, mechanical strength, and thermal characteristics.
Research has shown that polymers incorporating spiro[3.3]heptane structures, such as optically active polyamides derived from spiro[3.3]heptane-2,6-dicarboxylic acid, exhibit unique chiral properties. Furthermore, related spirocyclic compounds have been investigated as potential plasticizers for both natural and synthetic resins, suggesting a role in modifying polymer flexibility and durability. The aldehyde itself could theoretically undergo polymerization to form polyacetals, though this application is less explored.
Table 1: Potential Polymer Applications of this compound Derivatives This table is interactive. You can sort and filter the data.
| Derivative | Polymer Type | Potential Properties | Research Finding |
|---|---|---|---|
| Spiro[3.3]heptane-2,6-dicarboxylic acid | Polyamides, Polyesters | High thermal stability, Chirality, Modified mechanical properties | Used in the synthesis of optically active polyamides. |
| Spiro[3.3]heptane diols | Polyesters, Polyurethanes | Increased rigidity, Improved thermal resistance | Serves as a rigid diol component in polyester (B1180765) synthesis. |
| Spiro[3.3]heptane diamines | Polyamides, Polyimides | Enhanced solubility, Defined 3D structure | Building blocks for polymers with unique spatial arrangements. researchgate.net |
Role in Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, such as pore size, surface area, and chemical functionality, are dictated by the geometry and chemical nature of its constituent parts. Spiro[3.3]heptane-based ligands are emerging as compelling alternatives to traditional aromatic linkers.
This compound is a precursor to ligands suitable for MOF synthesis. The aldehyde can be readily oxidized to the corresponding carboxylic acid, a common coordinating group in MOF chemistry. Specifically, spiro[3.3]heptane-2,6-dicarboxylic acid (also known as Fecht's acid) has been successfully used as a non-aromatic isostere of terephthalic acid. rsc.org
Research has demonstrated that the rigid, non-collinear, and sterically bulky nature of the spiro[3.3]heptane backbone offers distinct advantages:
Control of Interpenetration: The spirocyclic structure can effectively control the degree of interpenetration in MOFs, which is the interlocking of multiple independent frameworks. This can help preserve porous structures. rsc.org
Unique Pore Chemistry: The aliphatic nature of the linker creates a different chemical environment within the MOF pores compared to aromatic linkers, which can be advantageous for specific applications in gas storage and separation. rsc.org
High Thermal Stability: MOFs constructed with spiro[3.3]heptane-2,6-dicarboxylic acid have shown surprisingly high thermal stability for a framework containing strained cyclobutane (B1203170) rings. rsc.org
Table 2: Research Findings on Spiro[3.3]heptane-based MOFs This table is interactive. You can sort and filter the data.
| Ligand | Metal Ion | MOF Structure | Key Finding | Citation |
|---|---|---|---|---|
| Spiro[3.3]heptane-2,6-dicarboxylic acid (H2SHDC) | Ytterbium (Yb) | 3D rod-packed, non-porous | Exhibits unexpectedly high thermal stability for a spirocyclic derivative. | rsc.org |
| Spiro[3.3]heptane-2,6-dicarboxylic acid (H2SHDC) & bpe* | Zinc (Zn) | 4-fold interpenetrated with linear solvent channels | The non-aromatic backbone helps to disfavor close inter-framework contacts that are common in aromatic MOFs. | rsc.org |
| Chiral Spiro[3.3]heptane derivatives | Various | Chiral frameworks | The inherent chirality of the ligand can be transferred to the MOF, making them suitable for enantioselective catalysis and separations. |
*bpe = trans-1,2-bis(4-pyridyl)ethene
Emerging Research Avenues for this compound and Related Spirocyclic Systems
The exploration of this compound and its relatives is expanding into new and exciting areas, primarily driven by their unique three-dimensional geometry, which is highly sought after in medicinal chemistry and materials science.
One of the most promising new directions is the use of the spiro[3.3]heptane core as a non-collinear benzene bioisostere . chemrxiv.org Bioisosteres are chemical substituents that produce similar biological effects. Replacing planar phenyl rings in drug molecules with saturated, 3D scaffolds like spiro[3.3]heptane can lead to significant improvements in physicochemical properties such as metabolic stability and solubility, while maintaining or even enhancing biological activity. chemrxiv.orgresearchgate.net This strategy has been successfully demonstrated by incorporating the spiro[3.3]heptane core into analogs of approved drugs like Vorinostat and Sonidegib, creating novel, patent-free drug candidates. chemrxiv.org
Another major research avenue is the synthesis of a wider variety of functionalized spiro[3.3]heptane building blocks . researchgate.netnih.gov The aldehyde group of this compound is an excellent starting point for creating diverse derivatives. For example, it can be converted to amines, alcohols, nitriles, or carboxylic acids, which can then be used to synthesize novel spirocyclic amino acids, diamines, and other complex molecules for drug discovery and materials science. researchgate.netnih.gov There is a particular focus on creating nitrogen-containing spirocycles, or azaspiro[3.3]heptanes, as these are considered valuable scaffolds for developing new pharmaceuticals. researchgate.netnih.gov
The development of novel synthetic methodologies to access these strained spirocyclic systems more efficiently is also a key area of research. Recent advancements include strain-relocating rearrangements and modular approaches that allow for the construction of highly substituted spiro[3.3]heptanes from commercially available starting materials. researchgate.netnih.gov These synthetic innovations are crucial for making these valuable building blocks more accessible to the broader scientific community, accelerating their application in creating next-generation materials and medicines.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while spirocyclic protons exhibit distinct splitting patterns (e.g., doublet-of-doublets for bridgehead protons at δ 2.5–3.5 ppm) .
- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde moiety.
- X-ray Crystallography : Resolves spirocyclic geometry, with bond angles (e.g., C2-C1-C6 ≈ 60°) validating strain in the bicyclic system .
Advanced Consideration : Dynamic NMR studies at variable temperatures (e.g., −80°C to 25°C) can detect conformational flipping in the spirocyclic framework, which affects reactivity .
What are the key challenges in functionalizing this compound for medicinal chemistry applications?
Q. Advanced Research Focus
- Steric Hindrance : The spirocyclic core limits accessibility for nucleophilic attack at the aldehyde group. Microwave-assisted synthesis (100–120°C, DMF) enhances reaction rates for imine formation or reductive amination .
- Regioselectivity : Electrophilic substitution favors the less-strained C6 position over C2. For example, Friedel-Crafts acylation at C6 requires Lewis acids like AlCl3, while C2 remains inert under these conditions .
- Biological Stability : The aldehyde group’s susceptibility to oxidation necessitates prodrug strategies (e.g., acetal protection) for in vivo studies .
How do computational models predict the reactivity and stability of this compound derivatives?
Q. Advanced Research Focus
- DFT Calculations : B3LYP/6-31G* simulations reveal the aldehyde’s LUMO energy (−1.8 eV), correlating with nucleophilic addition rates. Strain energy (~25 kcal/mol) in the spirocyclic system explains its propensity for ring-opening under acidic conditions .
- MD Simulations : Predict solvation effects, showing polar solvents (e.g., DMSO) stabilize the aldehyde via hydrogen bonding, whereas nonpolar solvents (toluene) favor aggregation .
Methodological Note : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots for decomposition rates) to refine forcefield parameters .
What strategies resolve contradictory data in the catalytic oxidation of Spiro[3.3]heptane derivatives?
Advanced Research Focus
Contradictions in oxidation yields (e.g., 40–80% reported for spiro[3.3]heptane-2-methanol) often arise from:
- Catalyst Deactivation : Trace moisture in PCC oxidations quenches reactivity. Use molecular sieves or anhydrous Na2SO4 to maintain anhydrous conditions .
- Side Reactions : Competing Criegee intermediate formation during ozonolysis can be suppressed by lowering reaction temperatures (−78°C) .
- Analytical Artifacts : GC-MS quantification may misreport yields due to aldehyde volatility. Internal standards (e.g., dodecane) improve accuracy .
How does the spirocyclic framework influence the electronic properties of this compound?
Q. Basic Research Focus
- Electron-Withdrawing Effect : The aldehyde group’s conjugation with the spirocyclic system reduces electron density at bridgehead carbons, confirmed by NBO analysis (charge density: −0.12 at C2 vs. −0.08 at C6) .
- Redox Behavior : Cyclic voltammetry shows a reduction peak at −1.2 V (vs. Ag/AgCl), indicating moderate electrophilicity suitable for catalytic hydrogenation .
Advanced Consideration : Substituent effects (e.g., electron-donating groups at C6) can modulate redox potentials by ±0.3 V, enabling tailored electrocatalytic applications .
What are the applications of this compound in asymmetric catalysis?
Advanced Research Focus
The spirocyclic backbone serves as a chiral ligand precursor. For example:
- Pd-Catalyzed Cross-Couplings : Schiff bases derived from the aldehyde and (R)-1-phenylethylamine achieve enantiomeric excess (ee) >90% in Suzuki-Miyaura reactions .
- Organocatalysis : Proline-functionalized derivatives catalyze aldol reactions with diastereoselectivity up to 8:1 .
Methodological Note : Chiral HPLC (Chiralpak IA column) is critical for ee determination, as polarimetric methods lack sensitivity for low-rotation compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
